STF-31

Übersicht

Beschreibung

Synthesis Analysis

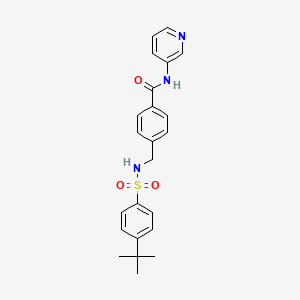

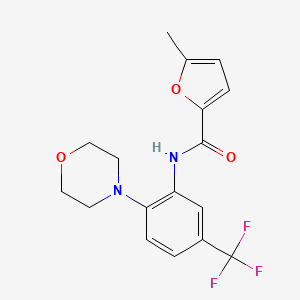

The synthesis of a similar compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, has been reported . The reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine led to the formation of this compound .Molecular Structure Analysis

The compound 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide crystallized in a triclinic space group, P-1, with cell parameters a = 6.7945 (2), b = 7.1791 (3), c = 17.1267 (7), α = 96.153 (1), β = 100.573 (2), γ = 98.911 (2) and Z = 2, with the whole molecule being the asymmetric unit . The compound has extensive π–π interactions along the c-axis between the phenyl ring and the pyridyl ring at a distance of 3.7 Å . In addition, the crystal also has a nearly linear intermolecular N–H···N hydrogen bond at a relatively short distance of 1.96 Å .Wissenschaftliche Forschungsanwendungen

Hemmung des Glucosetransporters 1 (GLUT1)

STF-31 ist ein selektiver Inhibitor des Glucosetransporters 1 (GLUT1) mit einem IC50 von 1 μΜ . Es hemmt die Glukoseaufnahme und verhungert so die Zellen, die für ihr Überleben auf GLUT1 angewiesen sind .

Zielen auf Nierenzellkarzinome (RCCs)

Das inaktivierte von-Hippel-Lindau-Tumorsuppressorgen (VHL) treibt die Entwicklung von Nierenzellkarzinomen (RCCs) voran, was die Abhängigkeit von GLUT1 und der aeroben Glykolyse mit sich bringt . This compound zielt selektiv auf die Glukoseaufnahme durch GLUT1 in RCC-Zellen ab, von denen diese Zellen für ihr Überleben einzigartig abhängig sind .

Auswirkungen auf die Proliferation und das Überleben von Tumorzellen

This compound wurde zusammen mit anderen Inhibitoren auf seine Auswirkungen auf die Proliferation und das Überleben von Tumorzellen sowie auf die Glukoseaufnahme untersucht . Es zeigte sich ein komplexes Muster, wobei sich die proliferationshemmenden und das Überleben reduzierenden Konzentrationen in verschiedenen getesteten Zellen um mehr als eine Größenordnung unterschieden .

Dualer Wirkmechanismus

This compound hat einen dualen Wirkmechanismus und dient entweder als NAMPT- oder als GLUT-Inhibitor . Die molekulare Grundlage einer solchen Doppelfunktion und ihr Auftreten in Verbindungen, die zuvor als NAMPT-spezifische Inhibitoren bezeichnet wurden, erfordert weitere Untersuchungen .

Potenzial für eine gezielte Therapie

Aufgrund seiner selektiven Toxizität für bestimmte Zelltypen und seines dualen Wirkmechanismus hat this compound das Potenzial für eine gezielte Therapie bei der Behandlung bestimmter Krebsarten .

Auswirkungen auf den Glukosestoffwechsel

Die gezielte Beeinflussung des Glukosestoffwechsels ist ein vielversprechender Weg, um die Proliferation und das Überleben von Tumorzellen zu unterdrücken . This compound spielt als GLUT-Inhibitor eine bedeutende Rolle in diesem Aspekt .

Biochemische Analyse

Biochemical Properties

STF-31 interacts with the glucose transporter 1 (GLUT1), a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells . By inhibiting GLUT1, this compound reduces glucose uptake in cells, particularly in RCC 4 cells . This interaction is of a inhibitory nature, with this compound acting as a competitive inhibitor for the glucose binding site on GLUT1 .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its impact on glucose metabolism. By inhibiting GLUT1, this compound reduces glucose uptake in cells, which can have a profound effect on cellular metabolism . This can lead to a decrease in the production of ATP, a key molecule in cellular energy transfer, and can impact various cellular processes that rely on ATP, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to GLUT1, inhibiting the transporter’s ability to facilitate glucose uptake . This results in a decrease in intracellular glucose levels, which can impact various downstream processes, including glycolysis and the production of ATP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be time-dependent . Over time, continued exposure to this compound can lead to a sustained reduction in glucose uptake, impacting cellular metabolism and potentially leading to cell death in certain cell types .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . At lower doses, this compound effectively inhibits glucose uptake, while at higher doses, it can lead to significant reductions in ATP production and potentially toxic effects .

Metabolic Pathways

This compound is involved in the regulation of glucose metabolism, acting as an inhibitor of the GLUT1 transporter . This can impact the glycolysis pathway, reducing the conversion of glucose to pyruvate and subsequently impacting ATP production .

Transport and Distribution

This compound is believed to be transported into cells via passive diffusion . Once inside the cell, it binds to GLUT1, inhibiting the transporter and reducing glucose uptake .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane, where it interacts with GLUT1 . By binding to GLUT1, this compound inhibits the transporter’s function, reducing glucose uptake and impacting cellular metabolism .

Eigenschaften

IUPAC Name |

4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c1-23(2,3)19-10-12-21(13-11-19)30(28,29)25-15-17-6-8-18(9-7-17)22(27)26-20-5-4-14-24-16-20/h4-14,16,25H,15H2,1-3H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQPRVWTFNBUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359693 | |

| Record name | 4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724741-75-7 | |

| Record name | STF-31 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16761 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 724741-75-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

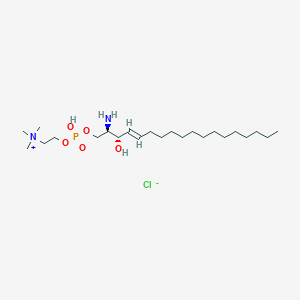

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B1681062.png)

![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)

![(Z)-7-[(1S,2S,3S,4R)-3-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1681083.png)